molecular formula C12H14O6S B3372637 3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)propanoic acid CAS No. 926204-58-2

3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)propanoic acid

Cat. No.: B3372637
CAS No.: 926204-58-2
M. Wt: 286.3 g/mol
InChI Key: ZUBRSJTYKYZRJW-UHFFFAOYSA-N
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Description

3-(3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl)propanoic acid is a versatile organic compound with a complex molecular structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound features a benzodioxepine ring system, which is a fused bicyclic structure containing oxygen atoms, and a sulfonyl group attached to a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)propanoic acid typically involves multiple steps. One common approach is to start with 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride as a precursor. This compound can be reacted with propanoic acid under specific conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment. The process would be optimized for efficiency and yield, ensuring that the final product meets quality standards. Safety measures and environmental considerations are also crucial in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions: 3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)propanoic acid has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: The compound is used in the production of agrochemicals, dyestuffs, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)propanoic acid exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can vary widely, depending on the biological system and the desired outcome.

Comparison with Similar Compounds

3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)propanoic acid is unique due to its specific structural features. Similar compounds include:

  • 3,4-Dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride: This compound differs by having a chlorine atom instead of a propanoic acid group.

  • 3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol: This compound contains a thiol group instead of a sulfonyl group.

  • 3,4-Dihydro-2H-1,5-benzodioxepine-7-carbonyl chloride: This compound has a carbonyl chloride group instead of a sulfonyl group.

These compounds share the benzodioxepine ring system but differ in their functional groups, leading to different chemical properties and applications.

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Properties

IUPAC Name

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O6S/c13-12(14)4-7-19(15,16)9-2-3-10-11(8-9)18-6-1-5-17-10/h2-3,8H,1,4-7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBRSJTYKYZRJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)CCC(=O)O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101169290
Record name 3-[(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)sulfonyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101169290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926204-58-2
Record name 3-[(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)sulfonyl]propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926204-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)sulfonyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101169290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)propanoic acid
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3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)propanoic acid
Reactant of Route 3
3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)propanoic acid
Reactant of Route 4
3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)propanoic acid
Reactant of Route 5
3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)propanoic acid
Reactant of Route 6
3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)propanoic acid

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